molecular formula C17H23N3O5S B2959562 methyl 1-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396627-24-9

methyl 1-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2959562
M. Wt: 381.45
InChI Key: IPQZPQHRVHDSLM-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It also contains a methylsulfonyl group, a carbonyl group, and an isoquinoline structure, which is a benzopyridine, a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions like alkylation, acylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would include its melting point, boiling point, solubility in various solvents, and its reactivity with other substances. These properties can be determined through various laboratory tests .

Scientific Research Applications

Antibacterial Properties

This compound exhibits notable antibacterial properties. It acts as a broad antibacterial agent, effective in experimental infections, suggesting potential use in systemic infections due to its toxicological and pharmacokinetic profiles (Goueffon et al., 1981).

Role in Hydrogen Bonding

Research shows its involvement in hydrogen bonding patterns. This is particularly evident in proton-transfer compounds, providing insights into the structural and chemical behavior of such compounds (Smith, Wermuth, & Sagatys, 2011).

Synthesis of Piperazine Substituted Quinolones

This compound plays a crucial role in the synthesis of piperazine substituted quinolones. Such compounds have diverse applications, especially in medicinal chemistry (Fathalla & Pazdera, 2017).

Photophysical Properties

The compound is integral in studying the photophysical properties of related compounds. Understanding these properties is crucial for applications in photochemistry and materials science (Cuquerella, Miranda, & Bosca, 2006).

Application in Synthesis of N-Heterocycles

This compound is utilized in the synthesis of 6- and 7-membered N-heterocycles, showcasing its importance in the field of organic synthesis and pharmaceuticals (Matlock et al., 2015).

Photochemistry Studies

Its derivative, ciprofloxacin, undergoes photochemical reactions in aqueous solutions. This research is pivotal in understanding the behavior of drugs under light exposure, impacting pharmaceutical stability (Mella, Fasani, & Albini, 2001).

Luminescent Properties and Electron Transfer

Studies have been conducted on the luminescent properties and photo-induced electron transfer of related compounds. Such research is vital for developing new materials for electronic and photonic applications (Gan et al., 2003).

Biomedical Applications

This compound has been used to modify carbon dots for intracellular pH sensing and bioimaging, demonstrating its potential in nanotechnology and biomedical imaging (Espina-Casado et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically obtained through toxicity studies and safety trials .

Future Directions

The future research directions for a compound like this could involve further studies to understand its properties, potential applications (for example, in medicine or industry), and its environmental impact. This would involve both experimental studies and theoretical calculations .

properties

IUPAC Name

methyl 1-(4-methylsulfonylpiperazine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-25-17(22)20-8-7-13-5-3-4-6-14(13)15(20)16(21)18-9-11-19(12-10-18)26(2,23)24/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQZPQHRVHDSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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